5-Oxo-ETE

Descripción general

Descripción

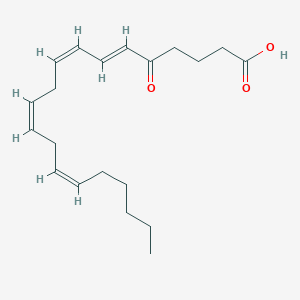

5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE) is a potent proinflammatory eicosanoid derived from arachidonic acid (AA) via 5-lipoxygenase (5-LO) activity. It is synthesized through the oxidation of 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a highly selective NADP⁺-dependent enzyme . This compound is distinguished by its conjugated 5-oxo group and trans-cis diene system, structural features critical for its biological activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 5-Oxo-ETE se sintetiza a partir del ácido araquidónico a través de una serie de reacciones enzimáticas. El proceso implica los siguientes pasos :

Liberación de ácido araquidónico: El ácido araquidónico se libera de los fosfolípidos de membrana por la acción de las enzimas fosfolipasa A2.

Oxigenación: El ácido araquidónico liberado se oxigena por la enzima 5-lipooxigenasa de araquidonato (ALOX5) para formar ácido 5S-hidroperoxi-6E,8Z,11Z,14Z-eicosatetraenoico (5S-HpETE).

Reducción: El 5S-HpETE se reduce luego por peroxidasas celulares para formar 5S-HETE.

Oxidación: Finalmente, el 5S-HETE se oxida por 5-HEDH en presencia de NADP+ para formar this compound.

Métodos de producción industrial

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-Oxo-ETE experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar aún más para formar varios metabolitos.

Reducción: Se puede reducir de nuevo a 5S-HETE en ciertas condiciones.

Sustitución: Puede participar en reacciones de sustitución con otras moléculas.

Reactivos y condiciones comunes

Oxidación: El NADP+ es un cofactor común requerido para la oxidación del 5S-HETE a this compound.

Reducción: Las peroxidasas celulares están involucradas en la reducción del 5S-HpETE a 5S-HETE.

Principales productos formados

5S-HETE: Formado por la reducción del this compound.

Varios metabolitos: Formado por la oxidación adicional del this compound.

Aplicaciones Científicas De Investigación

Biological Roles

5-Oxo-ETE primarily functions as a potent chemoattractant for various immune cells, including eosinophils, neutrophils, monocytes, and basophils. It exerts its effects through the OXE receptor , which is selectively expressed on these inflammatory cells. The activation of this receptor triggers multiple intracellular signaling pathways, particularly involving the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as migration, degranulation, and oxidative burst .

Chemoattraction and Inflammation

- Eosinophils : this compound is particularly effective in attracting eosinophils, playing a crucial role in allergic conditions such as asthma and rhinitis. It enhances eosinophil migration through endothelial cell monolayers and promotes their degranulation when primed with granulocyte-macrophage colony-stimulating factor (GM-CSF) .

- Neutrophils : While less potent than in eosinophils, this compound also induces chemotaxis in neutrophils and enhances their aggregation and adherence .

Oncological Implications

Recent studies have highlighted the role of this compound in tumor biology. It has been shown to promote the proliferation of tumor cells and attract macrophages to tumor sites via the OXER1 receptor . This interaction not only facilitates tumor growth but may also influence the tumor microenvironment by modulating immune cell infiltration.

Mechanisms in Tumor Cells

This compound influences actin cytoskeletal dynamics in macrophages, enhancing their migration towards tumors. This effect is mediated through Gβγ signaling pathways that modify cellular responses to external stimuli . Additionally, elevated levels of this compound have been associated with acute myocardial infarction (AMI), suggesting its involvement in cardiovascular pathologies .

Pharmacological Applications

Given its significant role in inflammation and tumor biology, this compound has emerged as a target for therapeutic intervention:

- Receptor Antagonists : The development of antagonists targeting the OXE receptor aims to mitigate eosinophil migration during asthma attacks. Such pharmacological agents could provide relief from allergic responses by inhibiting the actions of this compound .

- Resolution Pharmacology : Future research is focused on leveraging specialized pro-resolving mediators like this compound to control pain and inflammation effectively. Understanding its detailed mechanisms may lead to novel treatments for chronic inflammatory conditions .

Allergic Asthma

In a clinical study involving intradermal injection of this compound, researchers observed enhanced skin infiltration of eosinophils in human subjects. This finding underscores the compound's role as a potent chemoattractant in allergic reactions .

Cancer Research

In vitro studies on prostate cancer (PC3) cells demonstrated that oxidative stress significantly increases the synthesis of this compound. This increase correlates with enhanced tumor cell proliferation and immune cell recruitment .

Mecanismo De Acción

El 5-Oxo-ETE ejerce sus efectos principalmente a través de la activación del receptor acoplado a proteína G, receptor OXE (OXER1) . Este receptor se expresa en gran medida en eosinófilos, neutrófilos, basófilos y monocitos. Al unirse a OXER1, el this compound induce diversas respuestas celulares, incluida la quimiotaxis, la degranulación y la producción de especies reactivas de oxígeno . Estas acciones contribuyen a sus efectos proinflamatorios y a su papel en las enfermedades alérgicas e inflamatorias .

Comparación Con Compuestos Similares

The following table compares 5-oxo-ETE with structurally or functionally related eicosanoids:

Structural and Functional Insights:

This compound vs. LTB₄: Potency vs. Efficacy: While LTB₄ has a lower EC₅₀ (~0.1 nM) for neutrophil activation, this compound elicits a stronger maximal response in eosinophils and synergizes with cytokines like GM-CSF . Receptor Specificity: LTB₄ acts via BLT1/BLT2 receptors, whereas this compound signals exclusively through OXE-R, which is absent in rodents .

This compound vs. 5-Oxo-EPE: Substrate Specificity: 5-Oxo-EPE, derived from eicosapentaenoic acid (EPA), is ~10-fold less potent than this compound due to its ω-3 polyunsaturated tail .

This compound Metabolites (5-Oxo-12-HETE, 5-Oxo-15-HETE) :

- These metabolites lack agonist activity but exhibit weak antagonist properties (IC₅₀: 0.5–2.5 µM), making them unsuitable for therapeutic use .

5-Oxo-ODE :

- A structurally analogous compound from Mead acid, 5-oxo-ODE activates OXE-R with similar potency but shorter duration due to rapid β-oxidation .

Species-Specific Differences:

- Feline vs. Human OXE-R : this compound antagonists effective in humans (e.g., compound S-264, IC₅₀: 400 nM) show reduced potency in cats due to sequence divergence (75% identity) .

- Rodent Models : The absence of OXE-R in rodents complicates translational studies, highlighting the need for alternative models like feline asthma .

Therapeutic Implications:

- Antagonist Design : Conformationally restricted indole analogs (e.g., compound 39, IC₅₀: 1.55 µM) mimic this compound's hairpin structure, blocking OXE-R activation .

- Cancer : this compound promotes neuroblastoma cell survival (viability increased from 5.6% to 42.6% with this compound), suggesting OXE-R as an oncology target .

Actividad Biológica

5-Oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid) is a metabolite of arachidonic acid that plays a significant role in inflammatory responses. This compound is primarily known for its potent chemoattractant properties for eosinophils and neutrophils, influencing various cellular activities through its interaction with the OXE receptor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications in various diseases.

This compound is produced from 5-HETE through the action of the enzyme 5-HEDH (5-HETE dehydrogenase). It is approximately 100 times more potent than 5-HETE in activating neutrophils and eosinophils, primarily by binding to the Gi/o-coupled OXE receptor . This receptor is highly expressed on inflammatory cells such as eosinophils, neutrophils, basophils, and monocytes . Upon activation, this compound induces several intracellular signaling pathways, including:

Biological Effects

The biological effects of this compound can be summarized as follows:

- Chemoattraction :

- Cellular Activation :

- Inflammatory Response :

Study 1: Eosinophil Infiltration in Asthma Patients

A clinical study administered varying doses of this compound intradermally to patients with atopic asthma and nonatopic controls. Results indicated:

- Significant eosinophil infiltration observed at both 6 and 24 hours post-injection.

- Neutrophil numbers increased notably only after 24 hours.

- Eosinophil counts were over three times higher in asthmatic patients compared to controls at the highest dose .

Study 2: Neutrophil Activation

Research demonstrated that this compound induces calcium mobilization and actin polymerization in neutrophils. Primed neutrophils showed enhanced responses to this compound, indicating its role in exacerbating inflammatory responses during allergic reactions or infections .

Comparative Activity with Other Mediators

The following table summarizes the potency of various mediators compared to this compound regarding their effects on eosinophil migration:

| Mediator | Potency (relative to this compound) | Mechanism |

|---|---|---|

| Eotaxin | Comparable | Chemoattraction |

| Leukotriene B4 | Less potent | Chemoattraction |

| Prostaglandin D2 | Approximately one-third | Chemoattraction |

| Platelet Activating Factor (PAF) | Synergistic effect | Chemoattraction |

Implications in Disease

The biological activity of this compound suggests its involvement in several pathologies:

- Asthma : Its potent chemoattractant properties contribute to eosinophilic inflammation observed in asthmatic patients.

- Allergic Reactions : Enhanced eosinophil activation may exacerbate allergic responses.

- Cancer : The proliferation of tumor cells influenced by inflammatory mediators like this compound indicates potential roles in tumor biology .

Q & A

Basic Research Questions

Q. Q1. What are the key biosynthetic pathways and regulatory mechanisms of 5-oxo-ETE in inflammatory cells?

Methodological Answer: this compound is synthesized via the oxidation of 5S-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a NADP+-dependent enzyme. Its production is tightly regulated by intracellular NADP+/NADPH ratios, which increase under oxidative stress or during respiratory bursts in phagocytes (e.g., neutrophils, eosinophils). Researchers can model this by inducing oxidative stress in vitro (e.g., using H₂O₂ or phorbol esters) and measuring this compound via LC-MS/MS. Key validation steps include enzyme inhibition assays (e.g., siRNA knockdown of 5-HEDH) and monitoring cofactor dynamics .

Q. Q2. How does this compound interact with its receptor (OXE-R), and what downstream signaling pathways are activated?

Methodological Answer: OXE-R, a Gi/o-coupled GPCR, mediates this compound's effects. Activation inhibits cAMP production and triggers Ca²⁺ mobilization, MAPK (ERK, p38), and PKC pathways. To study this:

- Use transfected HEK293 cells overexpressing OXE-R for ligand-binding assays.

- Measure cAMP via FRET-based sensors or ELISA.

- Inhibit pathways pharmacologically (e.g., U0126 for MEK/ERK) and assess functional outputs like chemotaxis (transwell assays) or actin polymerization (flow cytometry with phalloidin staining) .

Advanced Research Questions

Q. Q3. How does this compound contribute to cancer cell survival and proliferation, and how can conflicting data across models be reconciled?

Methodological Answer: this compound promotes survival in neuroblastoma (via PPARδ activation) and prostate/breast cancer cells but shows no effect in wild-type H295R adrenal cells unless OXE-R is overexpressed. To address contradictions:

- Compare endogenous OXE-R expression levels (qPCR, Western blot) across cell lines.

- Use OXE-R antagonists (e.g., Gue1654) or CRISPR/Cas9 knockouts to isolate receptor-specific effects.

- Combine this compound with pathway inhibitors (e.g., zileuton for 5-LOX) to assess autocrine/paracrine interactions .

Q. Q4. What role does this compound play in retinal vein occlusion (RVO), and how can its dual pro-inflammatory and anti-angiogenic effects be mechanistically dissected?

Methodological Answer: In RVO, this compound is elevated in plasma and inhibits endothelial cell function (e.g., tube formation in vitro). To study its dual roles:

- Use metabolomic profiling (GC-MS/LC-MS) of RVO patient plasma to correlate this compound levels with disease severity.

- Perform ex vivo choroid sprouting assays with this compound treatment to assess angiogenesis.

- Validate pro-inflammatory effects via cytokine release (ELISA for GM-CSF/IL-6) in monocytes .

Q. Q5. How can researchers address species-specific limitations (e.g., absence of OXE-R in rodents) when studying this compound in vivo?

Methodological Answer:

- Use non-rodent models (e.g., feline granulocytes or humanized mice with OXE-R transgenes).

- Employ OXE-R antagonists in human cell lines (e.g., eosinophils) to confirm receptor dependency.

- Leverage CRISPR-edited rodent models expressing human OXE-R to study pathophysiological roles .

Q. Q6. What experimental strategies can resolve contradictions in this compound’s role in vascular biology (e.g., pro- vs. anti-angiogenic effects)?

Methodological Answer:

- Context-dependent effects may arise from tissue-specific receptor expression or metabolite cross-talk.

- Use co-culture systems (e.g., endothelial cells + monocytes) to model interactions.

- Apply single-cell RNA sequencing to identify OXE-R expression heterogeneity in vascular tissues .

Q. Q7. How does this compound synergize with other lipid mediators (e.g., LTB4, MCP-1) to amplify inflammatory responses?

Methodological Answer:

- Perform chemotaxis assays with combinatorial treatments (e.g., this compound + MCP-1) and quantify migration via time-lapse microscopy.

- Measure synergistic GM-CSF release from monocytes using Luminex multiplex assays.

- Inhibit shared pathways (e.g., PKC with GF109203X) to identify convergence points .

Q. Q8. What methodologies are optimal for studying this compound’s transcellular biosynthesis in heterotypic cell systems?

Methodological Answer:

- Co-culture inflammatory cells (e.g., neutrophils) with structural cells (e.g., endothelial cells) and track 5-HETE/5-oxo-ETE transfer via stable isotope labeling.

- Use compartmentalized transwell systems to isolate donor/acceptor cell contributions.

- Validate with 5-LOX/5-HEDH inhibitors (e.g., zileuton, apocynin) .

Q. Technical & Analytical Challenges

Q. Q9. How can researchers mitigate oxidative stress-induced artifacts when quantifying this compound in biological samples?

Methodological Answer:

- Collect samples in antioxidant buffers (e.g., containing BHT/EDTA).

- Use rapid flash-freezing to preserve NADP+/NADPH ratios.

- Validate measurements with internal standards (e.g., deuterated this compound) and LC-MS/MS protocols .

Q. Q10. What strategies are effective for developing selective OXE-R antagonists, and how can their therapeutic potential be evaluated?

Methodological Answer:

Propiedades

Número CAS |

106154-18-1 |

|---|---|

Fórmula molecular |

C20H30O3 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(6Z,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14- |

Clave InChI |

MEASLHGILYBXFO-KDSVWZCMSA-N |

SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

SMILES isomérico |

CCCCC/C=C\C/C=C\C/C=C\C=C/C(=O)CCCC(=O)O |

SMILES canónico |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

Apariencia |

Assay:≥95%A solution in ethanol |

Descripción física |

Solid |

Sinónimos |

5-oxo-eicosatetraenoic acid 5-oxo-ETE |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.